Cas no 332062-08-5 (Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fmoc-S-3-amino-4,4-diphenyl-butyric acid Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanoic acid, b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-g-phenyl-, (bS)-
- (S)-FMOC-4,4-DIPHENYL-Β-HOMOALA-OH
- Fmoc-(S)-3-Amino-4-(1-naphthyl)-butyric acid
- Fmoc-(S)-3-Amino-4,4-diphenylbutyric acid
- Fmoc-4-phenyl-D-beta-homophenylalanine
- Fmoc-4-phenyl-L-beta-homophenylalanine
- Fmoc-4-phenyl-L-β-homophenylalanine
- Fmoc-β-HoAla(4,4-Diphenyl)-OH
- (3S)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-diphenylbutanoic acid
- (S)-Fmoc-Gamma Gamma-Diphenyl-Beta-Homo
- (S)-FMoc-γ,γ-diphenyl-β-HoMoala-OH
- benzenebutanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-gamma-phenyl-, (betaS)-
- Fmoc-S-3-amino-4,4-diphenyl-butyric acid
- SCHEMBL1362111
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoicacid
- HY-W112057
- 332062-08-5
- Fmoc-(S)-3-Amino-4,4-diphenyl-butyric acid
- AKOS025401552
- PD197272
- PS-12352
- (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-diphenylbutanoic acid
- D86820
- Fmoc-L-3-Amino-4,4-diphenyl-butyric acid
- AC-22112
- CS-0182725
- (S)-Fmoc-gamma,gamma-diphenyl-beta-Homoala-OH
- (S)-FMOC-GAMMA GAMMA-DIPHENYL-BETA-HOMO
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-diphenylbutanoic acid
- MFCD02094566
- (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-diphenylbutanoic acid
- (S)-Fmoc-gamma,gamma-diphenyl-beta-Homoala-OH, >=98.0% (HPLC)
- A-diphenyl-
- A,
- A-Homoala-OH
- (S)-Fmoc-
- (S)-3-(Fmoc-amino)-4,4-diphenylbutanoic Acid
-
- MDL: MFCD02094566
- Inchi: InChI=1S/C31H27NO4/c33-29(34)19-28(30(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-20-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-28,30H,19-20H2,(H,32,35)(H,33,34)/t28-/m0/s1
- InChI Key: GQRZIYGFRVKFSB-NDEPHWFRSA-N
- SMILES: O=C(O)C[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Computed Properties
- Exact Mass: 477.194
- Monoisotopic Mass: 477.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 36
- Rotatable Bond Count: 10
- Complexity: 688
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 6
Experimental Properties
- Color/Form: White powder
- Density: 1.244
- Boiling Point: 691.3°Cat760mmHg
- Flash Point: 371.9°C
- Refractive Index: 1.635
- PSA: 75.63000
- LogP: 6.59140
- Solubility: Not determined
Fmoc-S-3-amino-4,4-diphenyl-butyric acid Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- FLUKA BRAND F CODES:10
- Storage Condition:2-8°C
Fmoc-S-3-amino-4,4-diphenyl-butyric acid Pricemore >>
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| TRC | F256195-25mg |
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| abcr | AB166089-250 mg |
Fmoc-(S)-3-amino-4,4-diphenyl-butyric acid; . |
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€530.80 | 2023-07-20 | ||
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Fmoc-4-phenyl-D-beta-homophenylalanine, |
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| MedChemExpress | HY-W112057-100mg |
Fmoc-S-3-amino-4,4-diphenyl-butyric acid |
332062-08-5 | 99.73% | 100mg |
¥1890 | 2024-04-18 | |
| 1PlusChem | 1P003D43-100mg |
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Fmoc-S-3-amino-4,4-diphenyl-butyric acid Suppliers
Fmoc-S-3-amino-4,4-diphenyl-butyric acid Related Literature
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M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
Additional information on Fmoc-S-3-amino-4,4-diphenyl-butyric acid
Recent Advances in Fmoc-S-3-amino-4,4-diphenyl-butyric Acid (CAS: 332062-08-5) Research: Applications and Synthetic Strategies
Fmoc-S-3-amino-4,4-diphenyl-butyric acid (CAS: 332062-08-5) has emerged as a critical building block in peptide synthesis and medicinal chemistry due to its unique structural features. This chiral amino acid derivative, protected with a fluorenylmethyloxycarbonyl (Fmoc) group, has garnered significant attention in recent years for its applications in the development of peptide-based therapeutics and as a key intermediate in the synthesis of bioactive compounds. The diphenyl moiety in its structure contributes to enhanced steric hindrance and conformational rigidity, making it particularly valuable for designing constrained peptides and peptidomimetics.
Recent studies have demonstrated the versatility of Fmoc-S-3-amino-4,4-diphenyl-butyric acid in solid-phase peptide synthesis (SPPS). A 2023 publication in the Journal of Peptide Science highlighted its successful incorporation into antimicrobial peptides, where the bulky diphenyl groups improved proteolytic stability while maintaining biological activity. The compound's compatibility with standard Fmoc-SPPS protocols allows for efficient incorporation into complex peptide sequences, making it particularly valuable for pharmaceutical research.
Innovative synthetic approaches to 332062-08-5 have been reported in the past year. A team from ETH Zurich developed an asymmetric catalytic route that achieves 99% enantiomeric excess, addressing previous challenges in stereoselective synthesis (Angewandte Chemie, 2023). This breakthrough has significant implications for scaling up production while maintaining the high purity required for pharmaceutical applications. The new method utilizes a chiral palladium catalyst system that demonstrates remarkable efficiency in constructing the quaternary carbon center.
In drug discovery applications, Fmoc-S-3-amino-4,4-diphenyl-butyric acid has shown promise as a scaffold for developing protease inhibitors. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported its incorporation into novel inhibitors targeting the SARS-CoV-2 main protease. The constrained geometry imposed by the diphenyl groups was found to enhance binding affinity by approximately 40% compared to more flexible analogs, suggesting potential applications in antiviral drug development.
The compound's physicochemical properties have been systematically characterized in recent work. A 2024 publication in the Journal of Pharmaceutical Sciences provided comprehensive solubility and stability data across various pH conditions, filling an important knowledge gap for formulation scientists. These studies revealed that while the compound shows limited aqueous solubility, it exhibits excellent stability in organic solvents commonly used in peptide synthesis, supporting its broad utility in pharmaceutical manufacturing.
Emerging applications in materials science have expanded the potential uses of 332062-08-5. Researchers at MIT recently demonstrated its incorporation into self-assembling peptide hydrogels with unusual mechanical properties (Advanced Materials, 2024). The aromatic stacking interactions between diphenyl groups contribute to enhanced material stability, opening new possibilities for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Quality control and analytical methods for Fmoc-S-3-amino-4,4-diphenyl-butyric acid have seen significant advancements. A 2023 collaborative study between academic and industry researchers established robust HPLC-MS protocols for detecting and quantifying synthetic impurities (Journal of Chromatography A). These methods are particularly important given the compound's increasing use in GMP-compliant peptide API manufacturing, where stringent quality standards must be maintained.
Looking forward, the unique properties of Fmoc-S-3-amino-4,4-diphenyl-butyric acid position it as a valuable tool in multiple areas of chemical biology and drug discovery. Ongoing research is exploring its potential in targeted protein degradation strategies and as a component of peptide-drug conjugates. The compound's commercial availability from multiple suppliers has increased in recent years, reflecting growing demand from both academic and industrial research communities.
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